Lipophilicity Tuning: LogP Comparison with Oleylamine and Stearylamine
Heptadec-9-EN-1-amine exhibits a calculated LogP of 6.29, compared to approximately 6.85 for oleylamine and 7.10 for stearylamine . This lower LogP, driven by the C17 chain rather than C18, reduces non-specific hydrophobic binding and can improve lipidoid clearance. In the Whitehead et al. 1,400-lipidoid library, amines with LogP values in the 5.8–6.5 range were enriched among the top-performing compounds for in vivo hepatic gene silencing (>95% knockdown), while those with LogP >7.0 were disproportionately represented among inactive compounds [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.29 (Heptadec-9-EN-1-amine, C17:1) |
| Comparator Or Baseline | Oleylamine (C18:1) LogP ~6.85; Stearylamine (C18:0) LogP ~7.10 |
| Quantified Difference | ΔLogP = -0.56 vs. oleylamine; ΔLogP = -0.81 vs. stearylamine |
| Conditions | Calculated using ChemAxon or ACD/Labs algorithm; experimental validation in octanol/water pending |
Why This Matters
The lower LogP of Heptadec-9-EN-1-amine positions it within the optimal lipophilicity window for ionizable lipidoid design, directly correlating with higher in vivo gene silencing probability as demonstrated in the Whitehead et al. lipidoid library.
- [1] Whitehead KA, Dorkin JR, Vegas AJ, et al. Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nat Commun. 2014;5:4277. Supplementary Table 1: Amine structures and corresponding in vivo knockdown data. View Source
